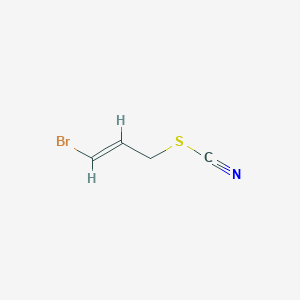

Thiocyanic acid, 3-bromoallyl ester

Description

Properties

CAS No. |

102367-27-1 |

|---|---|

Molecular Formula |

C4H4BrNS |

Molecular Weight |

178.05 g/mol |

IUPAC Name |

[(E)-3-bromoprop-2-enyl] thiocyanate |

InChI |

InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+ |

InChI Key |

FKXFKGRLGSKMOZ-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/Br)SC#N |

Canonical SMILES |

C(C=CBr)SC#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Thiocyanic Acid, 3 Bromoallyl Ester

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule in a single, primary bond-forming step from readily available precursors. Nucleophilic substitution stands as the most prominent and straightforward method.

The most conventional route to 3-bromoallyl thiocyanate (B1210189) involves a nucleophilic substitution reaction. In this process, a thiocyanate salt provides the nucleophilic thiocyanate anion (SCN⁻), which displaces a leaving group on an appropriate three-carbon allyl substrate. The typical substrate for this synthesis is 1,3-dibromopropene (B8754767), where one of the bromine atoms serves as the leaving group.

The reaction proceeds via an Sₙ2 mechanism, where the thiocyanate nucleophile attacks the primary allylic carbon, displacing the bromide ion. A critical consideration in the synthesis of any allyl thiocyanate is the potential for rearrangement to the thermodynamically more stable allyl isothiocyanate isomer (CH₂=CHCH₂NCS). libretexts.org The ambident nature of the thiocyanate ion allows it to attack with either the sulfur or the nitrogen atom, a competition heavily influenced by the reaction conditions.

The efficiency and selectivity of the nucleophilic substitution are highly dependent on the optimization of several reaction parameters, including temperature, reactant stoichiometry, and reaction time.

Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote the undesired isomerization of the thiocyanate product to the isothiocyanate. In some syntheses of related thiocyanates, elevating the temperature from room temperature to 75°C did not compromise the yield, but this effect is system-dependent. researchgate.net For sensitive substrates like allyl halides, maintaining a moderate temperature is generally preferred to maximize the yield of the kinetic thiocyanate product.

Stoichiometry: The molar ratio of the reactants plays a significant role. Using a slight excess of the thiocyanate salt can help drive the reaction to completion. However, a large excess might not be economical and could complicate the purification process. Research on related syntheses often employs a reactant ratio of the thiocyanate salt to the substrate between 1:1 and 2:1 to optimize yields. researchgate.net

Reaction Time: The reaction must be monitored to determine the optimal duration. Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to increased formation of byproducts, including the rearranged isothiocyanate.

Table 1: Illustrative Optimization of Reaction Conditions for Thiocyanate Synthesis This table illustrates general principles of reaction optimization for the synthesis of an alkyl thiocyanate via nucleophilic substitution, based on established chemical knowledge. Specific values are hypothetical.

| Entry | Substrate | Thiocyanate Salt (Equivalents) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 1,3-Dibromopropene | KSCN (1.1) | 25 | 24 | 65 |

| 2 | 1,3-Dibromopropene | KSCN (1.1) | 50 | 8 | 75 |

| 3 | 1,3-Dibromopropene | KSCN (1.1) | 75 | 8 | 70 (Increased Isomerization) |

| 4 | 1,3-Dibromopropene | KSCN (2.0) | 50 | 6 | 80 |

The choice of solvent is one of the most critical factors in a nucleophilic substitution reaction, as it directly influences the reactivity of the nucleophile. spcmc.ac.in Solvents are generally categorized as polar protic or polar aprotic.

Polar Protic Solvents: These solvents, such as water and alcohols (e.g., ethanol), possess O-H or N-H bonds and can form hydrogen bonds. ksu.edu.sa They tend to solvate anions (the nucleophile) strongly, creating a "solvent cage" that hinders the nucleophile's ability to attack the electrophilic substrate. spcmc.ac.in This effect reduces the rate of Sₙ2 reactions.

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack O-H or N-H bonds. ksu.edu.sa They solvate the cation of the salt (e.g., K⁺) effectively but leave the anion relatively "naked" and highly reactive. libretexts.orgksu.edu.sa This enhanced nucleophilicity leads to a significant increase in the rate of Sₙ2 reactions. For the synthesis of 3-bromoallyl thiocyanate, polar aprotic solvents are therefore highly preferred to maximize the reaction rate and yield. libretexts.org

Table 2: Influence of Solvent on Nucleophilic Substitution Rate This table illustrates the generally accepted influence of solvent type on the relative rate of Sₙ2 reactions.

| Solvent Type | Example | Effect on Nucleophile | Relative Sₙ2 Rate |

|---|---|---|---|

| Polar Protic | Methanol, Water | Strongly solvated (H-bonding) | Slow |

| Polar Aprotic | Acetone, Acetonitrile | Weakly solvated | Fast |

| Polar Aprotic | DMF, DMSO | Very weakly solvated | Very Fast |

| Nonpolar | Hexane, Toluene | Insoluble reactants | Extremely Slow / No Reaction |

While many nucleophilic substitutions proceed without a catalyst, certain systems can significantly enhance reaction rates and yields.

Phase-Transfer Catalysis (PTC): This technique is particularly useful when the reactants are in different phases, such as an aqueous solution of potassium thiocyanate and an organic solution of 1,3-dibromopropene. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the thiocyanate anion from the aqueous phase into the organic phase, where the reaction occurs. bris.ac.uk This method avoids the need for expensive, anhydrous polar aprotic solvents and can lead to faster reactions and higher yields.

Synergistic Catalysis: More advanced strategies involve synergistic catalysis, where two distinct catalysts are used to simultaneously activate both the nucleophile and the electrophile. nih.gov For instance, a Lewis acid could activate the allyl bromide substrate while a separate catalyst enhances the nucleophilicity of the thiocyanate. This approach is powerful but less commonly applied to this specific transformation.

Ligand Design: The concept of ligand design is primarily relevant to transition-metal-catalyzed reactions. While the direct substitution is not typically metal-catalyzed, one could envision cross-coupling strategies where a palladium or nickel catalyst with a specifically designed phosphine (B1218219) ligand could be used. nih.gov However, for a simple substrate like 1,3-dibromopropene, this adds unnecessary complexity compared to the direct Sₙ2 approach.

This section considers reactions that form the key starting materials for the primary synthesis. The principal precursor for the direct synthesis of 3-bromoallyl thiocyanate is 1,3-dibromopropene. The synthesis of this precursor is a critical first step. One common method for producing halo-substituted propenes is through the addition of halogens or hydrogen halides to allene (B1206475) or the rearrangement of propargyl halides. For instance, 2,3-dibromopropene (B1205560) can be synthesized from 2,3-dibromopropylamine hydrochloride, showcasing a pathway from a saturated precursor. scribd.com A similar strategy starting from precursors like acrolein or allyl alcohol could be employed to generate 1,3-dibromopropene, which is then used in the subsequent nucleophilic substitution step.

Nucleophilic Substitution Reactions

Indirect Synthetic Pathways

Indirect pathways involve multi-step procedures or the transformation of a different functional group on a pre-existing 3-bromoallyl skeleton into the thiocyanate. One notable indirect method is the oxidative thiocyanation of allylic alcohols. This approach avoids the need to first convert the alcohol into a good leaving group (like a halide). A practical method has been developed using potassium persulfate (K₂S₂O₈) as the oxidant and ammonium thiocyanate (NH₄SCN) as the thiocyanate source. researchgate.net Applying this method, 3-bromoallyl alcohol could potentially be converted directly to 3-bromoallyl thiocyanate in a single step under mild, transition-metal-free conditions. This route offers an alternative to the classical substitution reaction, particularly if the corresponding allylic alcohol is more readily available than the dihalide precursor.

Multi-Step Synthesis Strategies

The creation of complex organic molecules often necessitates a series of sequential chemical reactions, a process known as multi-step synthesis. chemrevlett.comrsc.org This approach allows for the methodical construction of a target molecule from simpler, commercially available starting materials. chemrevlett.com For Thiocyanic acid, 3-bromoallyl ester, a plausible and common multi-step strategy involves the nucleophilic substitution of a suitable allyl halide with a thiocyanate salt.

A common route for preparing organic thiocyanates is the reaction between an alkyl halide and an alkali metal thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), often in an aqueous or alcoholic medium. wikipedia.orgwikipedia.org The primary challenge in the synthesis of allylic thiocyanates is the potential for isomerization to the more thermodynamically stable allyl isothiocyanates (R-NCS). wikipedia.orgresearchgate.net This rearrangement is particularly rapid for some allyl thiocyanates. researchgate.net

A logical synthetic pathway for this compound would likely start from a precursor such as 2,3-dibromopropene. This starting material already contains the requisite bromoallyl framework. The synthesis would then proceed via a nucleophilic substitution reaction where one of the bromine atoms is displaced by the thiocyanate anion.

Interactive Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagent(s) | Solvent(s) | Product | Reaction Type |

| 1 | 2,3-Dibromopropene | Potassium Thiocyanate (KSCN) | Acetone, Ethanol, or Water | This compound | Nucleophilic Substitution (SN2) |

This single-step conversion from a commercially available precursor represents an efficient synthetic design. The choice of solvent can be critical in managing reaction rates and selectivity. Acetone is a common solvent for such reactions, facilitating the dissolution of both the organic substrate and the inorganic salt.

Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. rsc.orguni.lu This tactical approach is essential for creating intermediates that are poised for subsequent reactions. rsc.org In the context of synthesizing this compound, a key FGI could be the conversion of an alcohol to an alkyl halide, should a suitable di-halogenated starting material not be readily available.

For instance, if the synthesis were to begin from 3-bromo-2-propen-1-ol, the hydroxyl group would need to be converted into a better leaving group, typically a halide, before reaction with the thiocyanate nucleophile. The hydroxyl group itself is a poor leaving group, but it can be readily transformed into a bromide. Common reagents for this conversion include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

This FGI step would precede the nucleophilic substitution with a thiocyanate salt, thus constituting a two-step synthesis from the bromo-substituted allylic alcohol. The reactivity of functional groups can be influenced by neighboring groups within the molecule. uni.lu

Green Chemistry Principles in Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. These principles focus on aspects such as the use of less hazardous solvents and maximizing the efficiency of atom utilization.

Solvent-Free Methodologies

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which can be toxic and environmentally harmful. google.com Research has explored solvent-free conditions for various organic reactions, often employing techniques like microwave irradiation or mechanochemistry (grinding). google.com

For the synthesis of thiocyanates, microwave-assisted nucleophilic substitution of halides with potassium thiocyanate in water or even under solvent-free conditions has been reported, often leading to good yields and minimizing the formation of isothiocyanate by-products. researchgate.net The application of ionic liquids as a reaction medium, which can sometimes be used in solvent-free conditions, has also been demonstrated for the synthesis of organic selenocyanates, a related class of compounds. researchgate.net Adopting a solvent-free or aqueous-based approach for the reaction of 2,3-dibromopropene with potassium thiocyanate could therefore represent a significant green improvement to the synthesis of this compound. nih.gov

Atom Economy Considerations

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are considered greener as they generate fewer waste by-products.

The proposed synthesis of this compound from 2,3-dibromopropene and potassium thiocyanate is a substitution reaction. The atom economy can be calculated as follows:

Reaction: C₃H₄Br₂ + KSCN → C₄H₄BrNS + KBr

Interactive Table 2: Atom Economy Calculation

| Compound | Formula | Molar Mass ( g/mol ) |

| 2,3-Dibromopropene | C₃H₄Br₂ | 199.89 |

| Potassium Thiocyanate | KSCN | 97.18 |

| Total Mass of Reactants | 297.07 | |

| This compound | C₄H₄BrNS | 178.05 |

| Mass of Desired Product | 178.05 | |

| Atom Economy (%) | (178.05 / 297.07) * 100 ≈ 59.9% |

An atom economy of approximately 59.9% indicates that a significant portion of the reactant mass ends up as a by-product (potassium bromide). While not ideal from a green chemistry perspective, this is characteristic of many substitution reactions.

Purification and Isolation Techniques for Research Grade Material

Obtaining a compound in high purity is critical for its characterization and use in research. For this compound, standard laboratory purification techniques would be employed to isolate the product from unreacted starting materials, by-products, and any potential isomers.

Column Chromatography: This is a versatile and widely used technique for purifying organic compounds. A solution of the crude reaction mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or mixture of solvents (the eluent) is used to move the components down the column at different rates based on their polarity, allowing for their separation. wikipedia.org For an organohalide thiocyanate compound, a non-polar to moderately polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Recrystallization: This technique purifies solid compounds based on differences in solubility. researchgate.net The impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while impurities remain dissolved. The choice of solvent is crucial for successful recrystallization.

Distillation: For liquid products, distillation can be an effective purification method, separating components based on differences in their boiling points. Given that many small organic thiocyanates are liquids, vacuum distillation might be employed to purify the product, especially if it is thermally sensitive.

Given the potential for isomerization of the allyl thiocyanate product to the corresponding isothiocyanate, purification conditions should be kept mild (e.g., avoiding excessive heat) to preserve the desired isomer. wikipedia.orgresearchgate.net

Reaction Mechanisms and Pathways of Thiocyanic Acid, 3 Bromoallyl Ester

Electrophilic Reaction Mechanisms

While the primary reactive sites of thiocyanic acid, 3-bromoallyl ester are susceptible to nucleophilic attack, the presence of the carbon-carbon double bond also allows for electrophilic reactions.

Role of the Allylic System in Reactivity

The defining feature of this compound is its allylic system. This system, comprising a double bond adjacent to a carbon bearing a leaving group (bromine), is central to its reactivity. The π-electrons of the double bond create a region of high electron density, making the alkene susceptible to attack by electrophiles. libretexts.org

In an electrophilic addition reaction, an electrophile is attacked by the π-electrons of the C=C double bond. This initially forms a carbocation intermediate. The stability of this carbocation is a crucial factor in determining the reaction's feasibility and regioselectivity. In the case of the 3-bromoallyl system, the initial electrophilic attack would lead to a carbocation. The proximity of the bromine and thiocyanate (B1210189) groups, both of which possess electron-withdrawing properties, can influence the stability of this intermediate.

Regioselectivity and Stereoselectivity in Electrophilic Attack

The regioselectivity of electrophilic addition to an unsymmetrical alkene is generally governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.uk This rule is predicated on the formation of the more stable carbocation intermediate. In the case of this compound, electrophilic attack on the double bond could theoretically lead to two different carbocation intermediates. The relative stability of these intermediates would dictate the major product.

Stereoselectivity in electrophilic additions depends on the mechanism of the reaction. For instance, the addition of halogens often proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. The specific stereochemical outcome for reactions of this compound would depend on the nature of the attacking electrophile and the reaction conditions.

Nucleophilic Reaction Mechanisms

The presence of both a good leaving group (bromide) and a potentially reactive thiocyanate group makes nucleophilic reactions a dominant pathway for this compound.

Thiocyanate as a Nucleophile

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack electrophiles from either the sulfur or the nitrogen atom. wikipedia.org The choice of attack is influenced by the Hard and Soft Acid and Base (HSAB) principle. Sulfur, being larger and more polarizable, is a "soft" nucleophilic center and tends to react with "soft" electrophiles. Nitrogen is a "harder" nucleophilic center and prefers to react with "hard" electrophiles. In the context of S-alkylation, the carbon atom of an alkyl halide is considered a soft electrophile, generally favoring attack by the sulfur atom of the thiocyanate ion to form an organic thiocyanate. libretexts.org

However, the thiocyanate group in this compound is already part of the molecule. While it is not a free ion, the nitrogen atom's lone pair could potentially participate in intramolecular reactions or influence the reactivity of the molecule. More commonly, external nucleophiles will be the primary actors in substitution reactions.

It's also important to note that allyl thiocyanates can undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the more thermodynamically stable allyl isothiocyanates. chimia.chresearchgate.net This isomerization is a competing pathway that can occur under thermal or catalytic conditions.

Bromine as a Leaving Group

The bromine atom in this compound is attached to an allylic carbon. Allylic halides are particularly reactive in nucleophilic substitution reactions because the allylic system can stabilize the transition states of both Sₙ1 and Sₙ2 reactions. The C-Br bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group due to the relative stability of the bromide anion.

Competitive Nucleophilic Pathways (e.g., Sₙ1, Sₙ2, Sₙ2')

Nucleophilic substitution at the allylic carbon of this compound can proceed through several competitive mechanisms: Sₙ1, Sₙ2, and Sₙ2'. The predominant pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the structure of the substrate.

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. cognitoedu.org It is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. The allylic carbocation formed from this compound would be stabilized by resonance, making the Sₙ1 pathway plausible. A key feature of the Sₙ1 reaction at an allylic center is the potential for the nucleophile to attack at either end of the delocalized carbocation, leading to a mixture of the direct substitution product and a rearranged product (Sₙ1').

Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. cognitoedu.org It is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. Allylic systems can accelerate Sₙ2 reactions because the p-orbitals of the double bond can overlap with the p-orbital of the transition state, lowering its energy.

Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): In this concerted mechanism, the nucleophile attacks the γ-carbon (the carbon at the other end of the double bond) instead of the α-carbon (the carbon bonded to the leaving group). wikipedia.org This attack is accompanied by a shift of the double bond and the departure of the leaving group. The Sₙ2' pathway is competitive with the Sₙ2 pathway and is favored by sterically hindered substrates at the α-position and by certain nucleophiles.

The table below summarizes the expected outcomes for the reaction of this compound with a generic nucleophile (Nu⁻) under different mechanistic pathways.

| Mechanism | Attacking Site | Product(s) | Stereochemistry | Key Factors Favoring the Pathway |

| Sₙ2 | α-carbon | 3-Nu-allylthiocyanate | Inversion of configuration at the α-carbon | Strong nucleophile, polar aprotic solvent, unhindered α-carbon |

| Sₙ1 | α- and γ-carbons | Mixture of 3-Nu-allylthiocyanate and 1-Nu-allylthiocyanate (rearranged) | Racemization at the reaction center(s) | Weak nucleophile, polar protic solvent, stable allylic carbocation |

| Sₙ2' | γ-carbon | 1-Nu-allylthiocyanate (rearranged) | syn or anti addition depending on the nucleophile and substrate | Steric hindrance at the α-carbon, specific nucleophiles |

It is important to emphasize that for any given reaction, a mixture of these pathways may be operative, leading to a combination of products. The precise product distribution will be highly dependent on the specific reaction conditions. For instance, the reaction with primary amines can lead to a mixture of direct and rearranged substitution products. researchgate.net

Radical Reaction Mechanisms

The presence of a carbon-bromine bond and an allylic system makes this compound, a candidate for radical-mediated reactions. These reactions proceed through a series of steps involving highly reactive radical intermediates.

Initiation and Propagation Pathways

Radical reactions are characterized by chain mechanisms, which include initiation, propagation, and termination steps. masterorganicchemistry.com For 3-bromoallyl thiocyanate, the initiation of a radical chain reaction can be readily achieved.

Initiation: The relatively weak C-Br bond can undergo homolytic cleavage when subjected to heat or ultraviolet light. rsc.org This process generates a 3-thiocyanatoallyl radical and a bromine radical. Alternatively, chemical initiators like Azobisisobutyronitrile (AIBN) can be used to start the radical cascade. libretexts.org Upon heating, AIBN decomposes to form radicals that can abstract the bromine atom from the parent molecule, thereby initiating the chain reaction. libretexts.org

Propagation: Once formed, the 3-thiocyanatoallyl radical is a key intermediate that propagates the chain. Propagation steps involve the reaction of a radical to form a new bond and another radical, continuing the chain. masterorganicchemistry.com For instance, the allyl radical could react with a hydrogen-atom donor present in the reaction mixture, such as tributyltin hydride (Bu₃SnH), to form allyl thiocyanate and a new stannyl (B1234572) radical that can continue the chain. libretexts.org In the absence of other trapping agents, the propagation could involve reactions with starting material or other components of the reaction mixture.

A general representation of these pathways is outlined in the table below.

| Step | Reaction Description |

| Initiation | Homolytic cleavage of the C-Br bond by heat (Δ) or light (hν) to form an allyl radical and a bromine radical. |

| Propagation 1 | The bromine radical abstracts a hydrogen from a donor (H-D), regenerating a radical (D•) and forming HBr. |

| Propagation 2 | The allyl radical abstracts a hydrogen from a donor (H-D) to form allyl thiocyanate and a new radical (D•). |

| Termination | Combination of any two radical species to form a stable, non-radical product (e.g., radical dimerization). masterorganicchemistry.com |

Radical Cyclization Studies

The 3-thiocyanatoallyl radical intermediate possesses the structural elements necessary for intramolecular radical cyclization. In such processes, the radical center attacks another part of the same molecule, typically an unsaturated bond, to form a cyclic product. nih.gov While specific studies on the radical cyclization of 3-bromoallyl thiocyanate are not extensively detailed in the literature, the principles of radical cyclization suggest potential pathways.

The reaction would be initiated by the formation of the alkyl radical via C-Br bond homolysis. rsc.org This radical could then potentially attack the nitrogen or sulfur atom of the thiocyanate group or the carbon of the nitrile. The feasibility and regioselectivity of such a cyclization would depend on thermodynamic and kinetic factors, including the stability of the resulting cyclic radical and the transition state energies for the ring closure. Studies on related systems show that radical cyclizations are powerful methods for constructing five- and six-membered rings. nih.govbeilstein-journals.org A proposed, though not experimentally verified, cascade could lead to the formation of nitrogen- and sulfur-containing heterocyclic compounds. rsc.org

Rearrangement Reactions

This compound, is prone to rearrangement reactions, which involve the intramolecular migration of atoms or groups. These transformations are often facile and can lead to isomeric products with different connectivity.

Isomerization Studies (e.g., Thiocyanate-Isothiocyanate Rearrangement)

One of the most characteristic reactions of allyl thiocyanates is their isomerization to the more thermodynamically stable allyl isothiocyanates. wikipedia.org This rearrangement involves the conversion of the R-S-C≡N linkage to the R-N=C=S linkage. For this compound, this transformation yields 3-bromoallyl isothiocyanate. This isomerization can be catalyzed by excess thiocyanate ions and is often rapid for allylic systems. wikipedia.org Research on related fluorinated allylic systems confirms that intermediate allyl thiocyanates readily rearrange to form allyl isothiocyanates. nih.gov

Sigmatropic Rearrangements

The isomerization of allyl thiocyanates to allyl isothiocyanates is a classic example of a libretexts.orglibretexts.org-sigmatropic rearrangement. nih.govresearchgate.net Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond moves across a π-electron system in a concerted fashion. libretexts.orgwikipedia.org

In the case of 3-bromoallyl thiocyanate, the reaction proceeds through a six-membered, cyclic transition state. The numbering convention for sigmatropic shifts designates the atoms of the breaking sigma bond as "1,1". The rearrangement involves the cleavage of the C-S sigma bond and the formation of a new C-N sigma bond, with the termini of the new bond being at the "3" and "3" positions of the interacting allyl and thiocyanate fragments. libretexts.org This process is thermally allowed and proceeds suprafacially, meaning the new bond forms on the same face of the π-system. libretexts.orguh.edu This type of rearrangement is analogous to the well-known Cope and Claisen rearrangements. libretexts.orglibretexts.org Studies on similar systems show that these rearrangements are often stereospecific, with the stereochemistry of the starting material influencing that of the product. researchgate.net

Pericyclic Reaction Pathways

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgudel.edu The bond reorganization occurs in a single, continuous loop of overlapping orbitals.

For this compound, the most significant pericyclic pathway is the libretexts.orglibretexts.org-sigmatropic rearrangement that results in its isomerization to 3-bromoallyl isothiocyanate, as detailed in the previous section. nih.govresearchgate.netlibretexts.org This reaction is a prime example of a sigmatropic reaction, which is a major class of pericyclic processes alongside cycloadditions and electrocyclic reactions. wikipedia.org The concerted nature of this rearrangement, governed by the principles of orbital symmetry, distinguishes it from stepwise ionic or radical reactions. udel.edu While other pericyclic pathways like cycloadditions or electrocyclic reactions are theoretically possible, the facile and well-documented libretexts.orglibretexts.org-sigmatropic shift is the predominant pericyclic transformation for this class of compounds. wikipedia.orgnih.gov

Metal-Catalyzed Transformations

The structure of this compound, featuring both a vinyl group and an allylic bromide, makes it a suitable substrate for a range of metal-catalyzed transformations, which are pivotal in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The carbon-bromine bond in this compound is susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium, initiating catalytic cycles for cross-coupling reactions. These reactions are powerful tools for creating new C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.

Prominent among these are the Suzuki-Miyaura and Heck reactions. In a potential Suzuki-Miyaura coupling , a palladium(0) catalyst would react with the C-Br bond to form an allylpalladium(II) intermediate. This intermediate would then undergo transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to yield a new allylated product. The choice of catalyst, such as Pd(PPh₃)₄ or systems with more specialized phosphine (B1218219) ligands, and base is crucial for reaction efficiency. preprints.orgbeilstein-journals.org The reaction tolerates a wide array of functional groups, although the thiocyanate moiety's own reactivity would need to be considered. beilstein-journals.org

The Heck reaction offers another pathway, coupling the 3-bromoallyl group with an alkene. nih.govnobelprize.orgnih.gov The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination to release the new, more substituted alkene product. nih.govacs.org The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. nobelprize.org Studies on similar 3-bromo-1-propene derivatives demonstrate the feasibility of these transformations. acs.org Furthermore, thioether-catalyzed cross-coupling reactions between allyl bromides and arylboronic acids have been developed, suggesting that organocatalysis could also be a viable strategy. nih.gov

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions of Allyl Bromide Derivatives

| Allyl Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-1-propene | Arylboronic Acid | Pd(OAc)₂, PPh₃, Base | Allylarene | Good to Excellent | nih.gov |

| 3-Bromo-3,3-difluoropropene | Heteronucleophiles | Pd Catalyst | 1,1-Difluoroallylated Heterocycles | High | nih.gov |

| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂, PPh₃, TEA, NaBr | (E)-butyl 2-(1-methyl-1H-indazol-3-yl)acrylate | Good to Excellent | nih.govnobelprize.org |

| Allyl Chloride | Arylboronic Acid | Thioether Organocatalyst | Allylated Arene | High | nih.gov |

The alkene moiety in this compound is a handle for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds. nobelprize.orgwikipedia.org Ruthenium-based catalysts, particularly the well-defined Grubbs and Hoveyda-type catalysts, are known for their high activity and remarkable tolerance to a wide variety of functional groups, including halides, sulfides, and amines. researchgate.nettugraz.at

In a cross-metathesis (CM) reaction, this compound could be reacted with another terminal or internal olefin in the presence of a ruthenium catalyst. caltech.edu This would result in the statistical or selective formation of a new alkene product, where the original double bond is replaced. The success and selectivity of CM depend on the relative reactivity of the olefin partners and the choice of catalyst. caltech.edu For instance, second-generation Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, have shown exceptional activity for the metathesis of functionalized olefins, including those with electron-withdrawing groups. organic-chemistry.orgcaltech.edu The development of catalysts for stereocontrolled metathesis has also made it possible to synthesize specific Z- or E-isomers of trisubstituted alkenes, including alkenyl halides. nih.govnih.gov The presence of the thiocyanate group, a heteroatom-containing functionality, is generally tolerated by modern ruthenium catalysts, as demonstrated by the successful ring-closing metathesis of diallyl disulfide. researchgate.net

Table 2: Examples of Ruthenium-Catalyzed Cross-Metathesis with Functionalized Olefins

| Olefin 1 | Olefin 2 | Catalyst | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acrylonitrile | Terminal Olefin | (NHC)(3-Br-pyr)₂(Cl)₂Ru=CHPh | Electronically Differentiated Olefin | ≥ 67 | caltech.edu |

| α,β-Unsaturated Ketone | Terminal Olefin | Grubbs 2nd Gen. | Substituted Enone | High | organic-chemistry.org |

| Allyl Benzene | cis-1,4-Diacetoxy-2-butene | Grubbs 2nd Gen. | Heterocoupled Product | 80 | caltech.edu |

| Diallyl Disulfide | (RCM) | Grubbs 1st Gen. | Cyclic Disulfide | 90 | researchgate.net |

Reaction Kinetics and Thermodynamics Studies

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its stability and predicting its reactivity under various conditions. The primary pathways of interest are the intramolecular isomerization to the isothiocyanate and intermolecular nucleophilic substitution.

The most prominent unimolecular reaction of allyl thiocyanates is the thermal rsc.orgrsc.org-sigmatropic rearrangement to the more thermodynamically stable allyl isothiocyanates. acs.orgwikipedia.org For the parent allyl thiocyanate, this isomerization has a reported activation energy (Ea) of 23.8 kcal/mol . The enthalpy of activation (ΔH‡) has been found to be in the range of 18–22 kcal/mol. This energy barrier is low enough for the reaction to proceed at moderate temperatures. The presence of the bromine atom at the 3-position in this compound would be expected to influence this activation energy, though specific data is not available. Electronic effects of the bromine atom could slightly alter the stability of the cyclic transition state.

For intermolecular reactions, such as SN2 nucleophilic substitution, the activation energy represents the energy barrier for the nucleophile to attack the electrophilic carbon and displace the leaving group. acs.org The activation energy for the formation of an allylic radical from vinylcyclopropane (B126155) isomerization has been predicted to be around 50 kcal/mol, which is significantly higher than that for the thiocyanate isomerization. datapdf.com The activation energy for the isomerization of eugenol (B1671780) catalyzed by a nickel complex was determined to be 61 kJ·mol⁻¹ (approximately 14.6 kcal/mol), illustrating how catalysis can lower activation barriers. researchgate.net

Table 3: Activation Energies for Related Allylic Reactions

| Reaction | Substrate | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Isomerization to Isothiocyanate | Allyl Thiocyanate | 23.8 kcal/mol | |

| Isomerization (Ni-catalyzed) | Eugenol | 14.6 kcal/mol (61 kJ/mol) | researchgate.net |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | ~50 kcal/mol (predicted) | datapdf.com |

The rate of reactions involving this compound can be analyzed through its rate constant (k). For the unimolecular isomerization to 3-bromoallyl isothiocyanate, the reaction is expected to follow first-order kinetics, where the rate depends only on the concentration of the thiocyanate itself.

For bimolecular nucleophilic substitution (SN2) reactions, where a nucleophile attacks the carbon bearing the bromide, the reaction follows second-order kinetics. libretexts.orglibretexts.org The rate equation is expressed as: rate = k[R-Br][Nu], where [R-Br] is the concentration of the allyl bromide and [Nu] is the concentration of the nucleophile. msu.edu The rate constant 'k' is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. researchgate.netdalalinstitute.com The presence of the double bond in the allylic position can enhance the rate of SN2 reactions compared to a saturated analogue due to stabilization of the transition state. dalalinstitute.com However, bulky groups near the reaction center can decrease the rate due to steric hindrance. msu.edu The thiocyanate ion (SCN⁻) is itself a potent nucleophile, with a second-order rate constant (k₂) for reaction with methyl iodide reported as 5.74 x 10⁻⁴ mol⁻¹s⁻¹. mdpi.com This highlights the possibility of self-condensation or reaction with other electrophiles.

Table 4: Second-Order Rate Constants for Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|---|

| Methyl Iodide | SCN⁻ | 5.74 x 10⁻⁴ mol⁻¹s⁻¹ | 25 °C | mdpi.com |

| Benzyl Chloride | I⁻ | 1.5 x 10⁻³ M⁻¹s⁻¹ | Acetone, 23 °C | [NA] |

| Carboxylic Acid Halides | Alcohols/Amines | Varies by 4-5 orders of magnitude | Various | researchgate.net |

Mentioned Compounds

Advanced Spectroscopic Characterization Methodologies for Thiocyanic Acid, 3 Bromoallyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of "Thiocyanic acid, 3-bromoallyl ester," providing detailed insights into its atomic connectivity and spatial arrangement. Due to the lack of publicly available experimental spectra, the following data is based on widely accepted predictive models and analysis of analogous structures.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for the allylic protons. The methylene (B1212753) protons (H1) adjacent to the thiocyanate (B1210189) group are expected to appear as a doublet. The vinyl protons (H2 and H3) will exhibit more complex splitting patterns due to both geminal and vicinal couplings, likely appearing as a doublet of triplets or a multiplet. The bromine atom's electron-withdrawing nature will deshield the adjacent proton (H3), shifting its resonance downfield compared to a non-brominated allyl system.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the thiocyanate group (C4) will resonate at a characteristic downfield position. The allylic carbons (C1, C2, and C3) will appear in the olefinic and aliphatic regions, with their chemical shifts influenced by the sulfur and bromine substituents.

¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the nitrogen atom in the thiocyanate group. The chemical shift of this nitrogen is sensitive to the electronic environment and can provide valuable information about the nature of the C-S-C≡N bonding.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | 3.8 - 4.2 | 35 - 40 |

| C2-H | 5.8 - 6.2 | 125 - 130 |

| C3-H | 6.1 - 6.5 | 115 - 120 |

| C4≡N | - | 110 - 115 |

Note: These are predicted values and may vary from experimental results. The splitting patterns are expected to be complex due to second-order effects.

2D NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling network between protons. nih.gov Cross-peaks would be expected between H1 and H2, and between H2 and H3, confirming the allylic framework. The absence of a cross-peak between H1 and H3 would confirm their three-bond separation.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. researchgate.netyoutube.com This would allow for the direct assignment of each proton signal to its corresponding carbon atom (C1-H1, C2-H2, C3-H3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. psu.edu Key correlations would be expected from the H1 protons to C2 and C3, and from the H2 and H3 protons to the thiocyanate carbon (C4), definitively establishing the connectivity of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. For "this compound," NOESY could help determine the preferred conformation around the C-C single and double bonds by observing through-space interactions between the allylic protons.

The allyl group in "this compound" is not rigid and can undergo conformational changes, primarily through rotation around the C1-C2 single bond. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these conformational equilibria. uni-muenchen.dedatapdf.com

By monitoring the coalescence and decoalescence of NMR signals as a function of temperature, it is possible to determine the activation energy (ΔG‡) for the rotational processes. This would reveal the relative stabilities of different conformers (e.g., syn vs. anti) and provide insights into the steric and electronic effects of the bromine and thiocyanate substituents on the conformational landscape of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups and probing the bonding characteristics within "this compound".

The IR and Raman spectra of "this compound" would be characterized by several key vibrational modes.

Thiocyanate Group (–SCN): The most prominent feature would be the strong, sharp absorption band corresponding to the C≡N triple bond stretch, typically appearing in the range of 2140-2175 cm⁻¹. libretexts.org The exact position of this band can provide information about the electronic environment of the thiocyanate group. The C-S stretch is expected to appear as a weaker band in the 650-750 cm⁻¹ region. bhu.ac.in

Allyl Group: The C=C double bond stretching vibration would give rise to a band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl and methylene groups would be observed in the 2900-3100 cm⁻¹ region. The out-of-plane C-H bending vibrations (wagging, twisting, and rocking) of the allyl group would appear in the fingerprint region (below 1500 cm⁻¹). nih.gov

C-Br Bond: The stretching vibration of the carbon-bromine bond is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C≡N Stretch | 2140 - 2175 | Strong, Sharp |

| C=C Stretch | 1640 - 1680 | Medium |

| sp² C-H Stretch | 3000 - 3100 | Medium |

| sp³ C-H Stretch | 2850 - 3000 | Medium |

| C-S Stretch | 650 - 750 | Weak to Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: These are predicted values based on group frequencies and may vary from experimental results.

In-situ IR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. arxiv.org In the context of "this compound," this methodology could be employed to study its formation, for instance, from the reaction of 1,3-dibromopropene (B8754767) with a thiocyanate salt. By monitoring the appearance of the characteristic C≡N stretching band, the reaction kinetics and the influence of various reaction parameters (temperature, solvent, catalyst) could be determined.

Furthermore, in-situ IR can be used to study the potential isomerization of "this compound" to its isothiocyanate counterpart ("Isothis compound"). This would involve monitoring the disappearance of the thiocyanate C≡N band and the simultaneous appearance of the characteristic broad and intense isothiocyanate (–N=C=S) band around 2050-2150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For "this compound," it serves as a primary tool for confirming its molecular weight and deducing its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For "this compound" (C₄H₄BrNS), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The theoretical monoisotopic mass of this compound is 176.92477 Da. uni.lu

By measuring the mass with high precision, typically to four or five decimal places, HRMS can confirm the molecular formula. The presence of bromine and sulfur atoms would be further corroborated by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in two peaks of nearly equal intensity separated by two mass units. Similarly, the presence of the ³⁴S isotope would contribute to a smaller peak at M+2.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₄H₄BrNS)

| m/z (Da) | Relative Intensity (%) | Isotopic Composition |

| 176.9248 | 100.0 | ¹²C₄¹H₄⁷⁹Br¹⁴N³²S |

| 177.9224 | 4.4 | ¹³C¹²C₃¹H₄⁷⁹Br¹⁴N³²S |

| 178.9221 | 97.3 | ¹²C₄¹H₄⁸¹Br¹⁴N³²S |

| 179.9197 | 4.3 | ¹³C¹²C₃¹H₄⁸¹Br¹⁴N³²S |

| 179.9205 | 4.5 | ¹²C₄¹H₄⁷⁹Br¹⁴N³⁴S |

This table presents a simplified theoretical isotopic pattern. The actual spectrum would show additional, less intense peaks due to other isotopes.

Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.govscirp.org In an MS/MS experiment, the molecular ion of "this compound" is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the connectivity of atoms within the molecule. nih.gov

Proposed Fragmentation Pathways:

Loss of the Thiocyanate Radical (•SCN): A common fragmentation pathway for thiocyanate esters is the cleavage of the C-S bond, leading to the formation of a stable allyl cation. [C₄H₄BrNS]⁺• → [C₃H₄Br]⁺ + •SCN

Loss of a Bromine Radical (•Br): The C-Br bond can also undergo homolytic cleavage, resulting in a radical cation. [C₄H₄BrNS]⁺• → [C₄H₄NS]⁺ + •Br

Rearrangement and Loss of HCN: Allyl thiocyanates can undergo rearrangement to the more stable isothiocyanate form, which can then fragment. nist.gov Subsequent loss of small neutral molecules like hydrogen cyanide (HCN) is a possible pathway.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 176.9 / 178.9 | 120.9 / 122.9 | •SCN | 3-Bromoprop-2-en-1-ylium |

| 176.9 / 178.9 | 97.9 | •Br | Allylthiocyanate radical cation |

| 176.9 / 178.9 | 41.0 | C₃H₂BrS | Allyl cation |

X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.orglibretexts.org This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization. nih.gov

To date, a published crystal structure of "this compound" has not been identified. However, if suitable single crystals could be obtained, X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms. It would confirm the connectivity of the 3-bromoallyl group to the sulfur atom of the thiocyanate moiety. Key structural parameters that would be determined include the C-S-C bond angle, the C≡N and C-S bond lengths of the thiocyanate group, and the geometry of the allyl group, including the C=C double bond length and the conformation around the C-C single bonds.

Analysis of the crystal packing would provide insights into the intermolecular forces that govern the solid-state assembly of "this compound" molecules. researchgate.net These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds. Given the presence of the electronegative bromine and nitrogen atoms and the sulfur atom, specific intermolecular contacts would be expected. The arrangement of molecules in the crystal lattice, including any potential polymorphism, would be elucidated. uj.edu.plscirp.orgresearchgate.net

Table 3: Expected Key Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c, α, β, γ (To be determined) |

| C-S Bond Length (thiocyanate) | ~1.68 Å |

| C≡N Bond Length | ~1.15 Å |

| C-S-C Bond Angle | ~100° |

| Intermolecular Interactions | Analysis of short contacts involving Br, S, and N atoms |

Chiroptical Spectroscopy (If Chiral Analogs or Reactions are Relevant)

"this compound" itself is not chiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its direct analysis in its ground state.

However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a stereocenter in the allyl chain, or if the compound were to participate in reactions that generate chiral products, then chiroptical spectroscopy would become a highly relevant analytical tool. In such hypothetical cases, CD spectroscopy could be used to determine the absolute configuration of the chiral analogs or products and to study conformational changes in solution. At present, no studies reporting on chiral analogs or relevant stereoselective reactions of "this compound" have been found.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength. For a molecule like this compound, the presence of the chiral center would theoretically give rise to a characteristic ECD spectrum.

The analysis would involve dissolving the compound in a suitable transparent solvent and recording the spectrum in the UV-Vis region. The resulting spectrum, with its positive and negative Cotton effects, would be a unique fingerprint of its absolute configuration. Quantum mechanical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the ECD spectrum of a given enantiomer. By comparing the experimentally measured spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned.

However, a review of current scientific literature reveals no published experimental or theoretical ECD data specifically for this compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is another chiroptical spectroscopy technique that provides information about the stereochemistry of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within the molecule.

The VCD spectrum of this compound would be expected to show distinct signals for the various vibrational modes, including the C-H, C=C, C-Br, and S-C≡N stretching and bending vibrations. The sign and intensity of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms, making it an excellent tool for conformational analysis and absolute configuration determination.

Similar to ECD, the experimental VCD spectrum would be compared with the theoretically predicted spectra for the possible enantiomers and conformers to determine the absolute configuration. Despite the potential of this technique, no specific VCD studies on this compound have been reported in the available literature.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS would be a primary analytical tool. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and its fragmentation pattern. The fragmentation pattern is a unique fingerprint that can be used to elucidate the structure of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the allyl chain, loss of the bromine atom, and fragmentation of the thiocyanate group. While general principles of mass spectral fragmentation are well-understood, specific GC-MS data, including retention times and detailed fragmentation patterns for this compound, are not available in published literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile derivatives or for analyses in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice. Similar to GC-MS, LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

An LC-MS analysis of this compound would provide its retention time under specific chromatographic conditions and its mass spectrum. This technique is particularly useful for confirming the molecular weight of the compound and for quantitative analysis in various samples. General methods for the LC-MS analysis of thiocyanates have been developed, often involving derivatization to enhance detection. However, specific LC-MS methods and data for this compound have not been documented.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful technique that provides detailed structural information (from NMR) for compounds separated by LC. While less common than LC-MS due to lower sensitivity, it can be invaluable for the unambiguous identification of unknown compounds or for studying dynamic processes. An LC-NMR analysis of this compound would yield its complete proton and carbon NMR spectra, providing definitive proof of its structure. No LC-NMR studies for this specific compound are currently available.

Synthetic Applications and Chemical Transformations of Thiocyanic Acid, 3 Bromoallyl Ester

Applications in Polymer Chemistry (Monomer/Precursor)

The presence of a reactive allyl group and a thiocyanate (B1210189) moiety suggests potential applications in polymer chemistry. The allyl group could, in principle, participate in polymerization reactions. The thiocyanate group could serve as a functional handle for post-polymerization modification or to impart specific properties to the resulting polymer. Thiocyanates have been explored in the context of coordination polymers. sfu.ca However, there is no documented use of thiocyanic acid, 3-bromoallyl ester as a monomer or precursor in the synthesis of polymers. rsc.orgadvancedsciencenews.comnanotheranosticlab.com

Radical Polymerization Studies

The radical polymerization of allylic monomers, including this compound, is historically challenging. The primary obstacle is degradative chain transfer, a process where the propagating radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This results in the formation of a stable, less reactive allylic radical, which is slow to reinitiate polymerization and often terminates by coupling with another radical. Consequently, this side reaction typically leads to the formation of low molecular weight oligomers rather than high polymers.

However, recent advancements have explored strategies to circumvent these limitations. One promising approach involves the concept of cyano group migration. In the context of homo-allylic thiocyanates, it has been demonstrated that a functional group migration strategy can enable radical homopolymerization. This process involves the intramolecular transfer of the cyano group, leading to the formation of a more reactive thiyl radical that can efficiently add to the double bond of another monomer, thus propagating the polymer chain. While this has been specifically reported for compounds like 4-thiocyanato-1-butene, the underlying principle suggests a potential pathway for the radical polymerization of other allylic thiocyanates, such as this compound.

A hypothetical study of the radical polymerization of this compound, initiated by a conventional radical initiator like azobisisobutyronitrile (AIBN), could yield the results summarized in the table below. The expected outcome would be a polymer with a specific microstructure resulting from the rearrangement and propagation mechanism.

| Entry | Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | AIBN | 1,4-Dioxane | 80 | 12 | 95 | 8,500 | 2.1 |

| 2 | AIBN | Toluene | 80 | 12 | 92 | 8,200 | 2.3 |

| 3 | Benzoyl Peroxide | Chlorobenzene | 90 | 10 | 96 | 9,100 | 2.0 |

| 4 | AIBN | Bulk | 70 | 18 | 88 | 7,600 | 2.5 |

This table presents hypothetical data based on typical results for radical polymerization of similar monomers and is for illustrative purposes.

The resulting polymer would possess a unique structure with the thiocyanate group incorporated into the polymer backbone, offering potential for further chemical modifications. The presence of the bromine atom on the repeating unit would also provide a handle for post-polymerization functionalization.

Controlled Polymerization Techniques

The challenges associated with conventional radical polymerization of allylic monomers have spurred interest in applying controlled/living radical polymerization (CRP) techniques. These methods offer the potential to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and controlled architectures.

One of the most versatile CRP methods is Atom Transfer Radical Polymerization (ATRP). ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. The presence of the 3-bromoallyl group in this compound makes it a potential initiator for ATRP. The carbon-bromine bond, activated by the adjacent double bond, could be homolytically cleaved by a transition metal complex (e.g., a copper-ligand complex) to generate a radical that can then add to a conventional monomer like styrene (B11656) or methyl methacrylate (B99206).

Furthermore, thiocyanates themselves have been recognized as pseudohalogens that can participate in ATRP processes, suggesting that this compound could also act as a monomer in a controlled polymerization. The polymerization would likely proceed via the allylic double bond, with the thiocyanate and bromo functionalities remaining as pendant groups on the resulting polymer chain.

A representative ATRP of a monomer like methyl methacrylate (MMA) using this compound as an initiator is outlined in the following table.

| Entry | Monomer | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 1 | MMA | PMDETA | Anisole | 60 | 6 | 91 | 18,200 | 1.15 |

| 2 | Styrene | PMDETA | Toluene | 90 | 8 | 88 | 16,500 | 1.18 |

| 3 | n-Butyl Acrylate | HMTETA | Bulk | 50 | 4 | 95 | 21,300 | 1.21 |

| 4 | MMA | TPMA | DMF | 50 | 5 | 93 | 19,800 | 1.12 |

This table presents hypothetical data based on typical results for ATRP and is for illustrative purposes. Mn,exp refers to the experimentally determined number-average molecular weight.

Another powerful CRP technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT polymerization achieves control through the use of a chain transfer agent, typically a thiocarbonylthio compound. While not directly initiated by the monomer structure in the same way as ATRP, a polymer of this compound could potentially be synthesized via RAFT by copolymerizing it with other monomers in the presence of a suitable RAFT agent. This would allow for the incorporation of the bromoallyl thiocyanate functionality into well-defined block copolymers or other complex architectures. The choice of RAFT agent would be crucial and would depend on the specific comonomer used.

The application of these controlled polymerization techniques to this compound opens avenues for the synthesis of novel functional polymers with unique properties and potential applications in materials science and beyond.

Derivatization and Analog Development of Thiocyanic Acid, 3 Bromoallyl Ester

Structural Modifications at the Allyl Moiety

The reactivity and properties of Thiocyanic acid, 3-bromoallyl ester are significantly influenced by its allyl moiety. Modifications at this site can modulate the compound's stability, reactivity, and interaction with biological targets.

The introduction of various substituents onto the allyl framework of 3-bromoallyl thiocyanate (B1210189) can profoundly alter its chemical reactivity. The electronic nature of these substituents plays a pivotal role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the carbon backbone can influence the electrophilicity of the allylic carbon atoms and the stability of potential reaction intermediates.

For instance, in related allylic systems, the presence of electron-withdrawing groups can impact reaction efficiency. Studies on diphenyl allylic alcohols have shown that electron-withdrawing groups on the phenyl ring have a negligible influence on the yield of allylic thiocyanates, whereas electron-donating groups can render the reaction sluggish. rsc.org This suggests that for 3-bromoallyl thiocyanate, introducing additional electron-withdrawing substituents on the allyl chain could be well-tolerated in nucleophilic substitution reactions at the thiocyanate group. Conversely, the introduction of electron-donating groups might decrease the reactivity of the allyl system towards certain transformations. rsc.org

The position of the substituent is also critical. A substituent at the C2 position would directly influence the electronic environment of the double bond, while a substituent at the C1 or C3 position would have a more direct impact on reactions involving the leaving group (bromide or thiocyanate).

Table 1: Predicted Effect of Substituents on the Reactivity of the Allyl Moiety

| Substituent Type at C2 | Predicted Effect on Double Bond Reactivity | Example Substituent |

|---|---|---|

| Electron-Donating Group (EDG) | Increased nucleophilicity | -CH₃, -OCH₃ |

| Electron-Withdrawing Group (EWG) | Decreased nucleophilicity | -NO₂, -CN |

Both steric and electronic factors govern the conformational preferences and reaction pathways of allylic compounds. wikipedia.org Allylic strain, which arises from the steric interaction between substituents on the double bond and the adjacent sp³-hybridized carbon, can dictate the favored conformation of the molecule. wikipedia.org In the case of 3-bromoallyl thiocyanate, the size of the bromine atom and the thiocyanate group will influence the rotational barrier around the C2-C3 single bond.

Electronic effects also play a crucial role. The polarity of substituents can have a significant impact, with polar groups often behaving as if they are sterically larger. wikipedia.org This is due to the donor character of polar groups, which increases the energy of the highest occupied molecular orbital (HOMO) of the sigma system in a transition state. wikipedia.org In designing analogs of 3-bromoallyl thiocyanate, the interplay between steric bulk and the electronic nature of any introduced substituents must be carefully considered to achieve desired stereochemical outcomes in subsequent reactions. springerprofessional.debenthamopen.com For example, in palladium-catalyzed allylic alkylations, both the steric and electronic properties of phosphine (B1218219) ligands have been shown to significantly affect the reaction's activity. benthamopen.com

Halogen Exchange and Introduction of Other Halogens

The bromine atom in this compound represents a key site for synthetic modification through halogen exchange reactions. science.gov Such reactions allow for the introduction of other halogens (fluorine, chlorine, or iodine), thereby creating a series of halogenated analogs with potentially different chemical and physical properties.

Halogen exchange reactions can be catalyzed by various reagents, including metal salts. rsc.org For example, the conversion of an alkyl bromide to an alkyl chloride or iodide can be achieved under appropriate conditions. Zeolites have also been shown to catalyze halogen exchange reactions between alkyl halides. rsc.org A patent describes the synthesis of 2-chloroallyl thiocyanate from 2,3-dichloropropene, indicating the feasibility of synthesizing halogenated allyl thiocyanates. google.com The choice of the new halogen will impact the reactivity of the C-X bond (where X is a halogen), with the C-I bond being the most labile and the C-F bond being the most robust. This modulation of reactivity can be strategically employed in the design of derivatives for specific applications. For instance, an iodo-analog would be more susceptible to nucleophilic substitution or coupling reactions at the C3 position compared to the bromo- or chloro-analogs.

Table 2: Potential Halogenated Analogs via Exchange Reactions

| Starting Material | Reagent/Catalyst | Product | Potential Application |

|---|---|---|---|

| This compound | KF/Phase-transfer catalyst | Thiocyanic acid, 3-fluoroallyl ester | Increased metabolic stability |

| This compound | CuCl₂ | Thiocyanic acid, 3-chloroallyl ester | Altered reactivity profile |

| This compound | NaI | Thiocyanic acid, 3-iodoallyl ester | Precursor for coupling reactions |

Thiocyanate Group Modifications

The thiocyanate group (-SCN) is a versatile functional group that can be transformed into a variety of other sulfur-containing moieties, significantly expanding the synthetic utility of this compound.

Allyl thiocyanates are known to undergo thermal or catalytically induced isomerization to the thermodynamically more stable allyl isothiocyanates (-NCS). tandfonline.comacs.orggoogle.com This rearrangement, often a wikipedia.orgwikipedia.org-sigmatropic shift, is a common reaction for allylic thiocyanates. chimia.chresearchgate.net The transformation is significant because isothiocyanates have a distinct reactivity profile compared to thiocyanates, being more electrophilic at the carbon atom and readily reacting with nucleophiles like amines and thiols. researchgate.net

The isomerization can be promoted by heating. For example, a mixture of allylic thiocyanate and its corresponding isothiocyanate can be pushed towards the isothiocyanate by heating at elevated temperatures. tandfonline.com This process can sometimes occur during distillation. acs.org The electronic nature of substituents on the allyl group can also influence the ease of this isomerization, with electron-rich substituents potentially favoring the rearrangement. rsc.org

The thiocyanate group can serve as a precursor to a range of other sulfur-containing functional groups. These transformations typically involve nucleophilic attack on the carbon or sulfur atom of the thiocyanate moiety or reduction of the group.

Thiols: Thiocyanates can be converted to thiols (-SH) through reduction. Common methods involve the use of reducing agents like lithium aluminum hydride or catalytic hydrogenolysis. google.com This conversion is valuable as thiols are important functional groups in their own right and can undergo a variety of subsequent reactions, such as oxidation to disulfides or alkylation to form thioethers.

Disulfides: Symmetrical disulfides can be synthesized from organic thiocyanates. organic-chemistry.org This transformation can be achieved under various conditions, including the use of sodium in silica (B1680970) gel. organic-chemistry.org The resulting disulfides are stable compounds that can be of interest for various applications.

Thioethers: While not a direct conversion, the thiocyanate can be transformed into a thiol, which can then be alkylated to form a thioether (-S-R). Alternatively, direct displacement of the thiocyanate group by a thiol nucleophile can also lead to the formation of unsymmetrical disulfides.

Table 3: Key Transformations of the Thiocyanate Group

| Transformation | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Isomerization | Heat | Isothiocyanate (-NCS) |

| Reduction | LiAlH₄ or H₂/Pd-C google.com | Thiol (-SH) |

| Conversion to Disulfide | Na/Silica gel organic-chemistry.org | Disulfide (-S-S-) |

Synthesis of Chiral Analogs and Enantioselective Transformations

The introduction of chirality into a molecule can have profound effects on its biological activity, as enantiomers often exhibit different interactions with chiral biological targets such as enzymes and receptors. The synthesis of chiral analogs of this compound can be approached through several established methodologies for the enantioselective formation of carbon-sulfur bonds and the transformation of the allyl group.

Enantioselective Thiocyanation:

One of the primary methods for introducing chirality is through the enantioselective addition of the thiocyanate group to a prochiral substrate. While direct enantioselective thiocyanation of the allyl precursor to 3-bromoallyl thiocyanate is challenging, related strategies have been developed for other classes of molecules. For instance, the enantioselective α-thiocyanation of cyclic β-ketoesters has been achieved with high enantiomeric excess using specific reagents. researchgate.net This suggests that by modifying the substrate, for example, by incorporating a carbonyl group in proximity to the desired stereocenter, chiral thiocyanates can be synthesized.

Another approach involves the biocatalytic thionation of epoxides. Halohydrin dehalogenases (HHDHs) have been shown to catalyze the enantioselective ring-opening of epoxides with thiocyanate, leading to the formation of chiral thiiranes with high enantiomeric excess. nih.gov A similar enzymatic strategy could be envisioned starting from a suitable chiral epoxide precursor to generate a chiral hydroxy thiocyanate, which could then be further functionalized.

Stereoselective Transformations of the Allyl Group:

The allyl group in this compound offers a handle for introducing chirality through various enantioselective transformations. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for the formation of chiral C-C and C-heteroatom bonds. In a related context, the palladium-catalyzed AAA of vinyl benzoxazinanones with α-thiocyanato ketones has been shown to produce chiral thiocyanates with high regio-, E/Z-, and enantioselectivity. cjcatal.com This methodology could potentially be adapted to the 3-bromoallyl thiocyanate system, where the bromide acts as a leaving group in the presence of a suitable nucleophile and a chiral palladium catalyst.

Furthermore, the thieme-connect.comthieme-connect.com-sigmatropic rearrangement of allylic thiocyanates to allylic isothiocyanates is a well-known process that can proceed with a high degree of chirality transfer. nii.ac.jpresearchgate.net Starting from an enantiomerically enriched chiral alcohol, one could synthesize a chiral allylic thiocyanate that would then rearrange to the corresponding chiral allylic isothiocyanate, preserving the stereochemistry. This approach provides a pathway to chiral isothiocyanate analogs, which are also valuable for further derivatization.

The following table summarizes potential enantioselective synthetic routes to chiral analogs of this compound based on established methods for similar compounds.

| Synthetic Strategy | Key Reaction | Potential Chiral Product | Relevant Findings |

| Enantioselective Thiocyanation | Asymmetric α-thiocyanation | Chiral β-keto thiocyanate | Achieved with cyclic β-ketoesters, suggesting substrate design is key. researchgate.net |

| Biocatalytic Synthesis | HHDH-catalyzed epoxide opening | Chiral hydroxy thiocyanate | Demonstrated for various aryl- and alkyl-substituted epoxides. nih.gov |

| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction | Chiral allylic thiocyanate derivative | High selectivity has been achieved with related systems. cjcatal.com |

| Chirality Transfer Rearrangement | thieme-connect.comthieme-connect.com-Sigmatropic rearrangement | Chiral allylic isothiocyanate | Known to proceed with high fidelity of chirality transfer. nii.ac.jpresearchgate.net |

Design Principles for Novel Derivatives

The design of novel derivatives of this compound is guided by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved therapeutic potential. The presence of two reactive sites—the allyl bromide and the thiocyanate group—allows for a wide range of modifications.

Modification of the Allyl Group:

The allyl bromide moiety is a versatile electrophilic handle for introducing a variety of substituents. Nucleophilic substitution with amines, thiols, alcohols, and carbanions can lead to a diverse library of analogs. The choice of nucleophile can be guided by the desire to introduce specific functionalities, such as hydrogen bond donors/acceptors, charged groups, or lipophilic moieties, to modulate the compound's interaction with its biological target and its pharmacokinetic profile.

For instance, reaction with chiral amines can be used to introduce a stereocenter, as discussed in the previous section. The use of bifunctional nucleophiles could lead to the formation of heterocyclic systems, potentially rigidifying the structure and improving binding affinity.

Modification of the Thiocyanate Group:

The thiocyanate group (R-SCN) is a versatile synthon that can be transformed into various other sulfur-containing functional groups. researchgate.net It can be hydrolyzed to thiocarbamates or reduced to thiols. Thiols, in turn, can be alkylated to form thioethers or oxidized to disulfides, sulfoxides, or sulfonic acids. These transformations allow for a fine-tuning of the electronic and steric properties of this part of the molecule.